Cas no 58203-03-5 (1-Propanamine, N-(2-ethoxyethyl)-)

1-Propanamine, N-(2-ethoxyethyl)- structure
58203-03-5 structure
Product Name:1-Propanamine, N-(2-ethoxyethyl)-
CAS No:58203-03-5
MF:C7H17NO
MW:131.215982198715
CID:342830
PubChem ID:12238052
Update Time:2025-04-19

1-Propanamine, N-(2-ethoxyethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine, N-(2-ethoxyethyl)-
    • N-(2-ethoxyethyl)propan-1-amine
    • SCHEMBL4354624
    • AKOS009065119
    • DTXSID60481836
    • 58203-03-5
    • Inchi: 1S/C7H17NO/c1-3-5-8-6-7-9-4-2/h8H,3-7H2,1-2H3
    • InChI Key: IKQYXWYZNWOCCV-UHFFFAOYSA-N
    • SMILES: O(CC)CCNCCC

Computed Properties

  • Exact Mass: 131.13111
  • Monoisotopic Mass: 131.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 6
  • Complexity: 48.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26

1-Propanamine, N-(2-ethoxyethyl)- Related Literature

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